
1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-carbazol-9-yl)-3-(3-methyl-1H-pyrazol-1-yl)-2-propanol, also known as Carbazolylpyrazolol (CPZP), is a synthetic compound that has been synthesized for various scientific research applications. CPZP belongs to the class of pyrazolol compounds that have been synthesized for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of CPZP is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. CPZP has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. CPZP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are implicated in inflammation and cancer.
Biochemical and Physiological Effects:
CPZP has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). CPZP has also been shown to reduce the production of reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases, including cancer and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
CPZP has several advantages for lab experiments. It is a synthetic compound that can be synthesized in high yield and purity, making it a suitable compound for various scientific research applications. CPZP has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a potential therapeutic agent. However, there are limitations to the use of CPZP in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its potential therapeutic properties. Additionally, CPZP has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for the study of CPZP. One potential direction is the study of CPZP as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CPZP has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Another potential direction is the study of CPZP as a potential anticancer agent. CPZP has been shown to inhibit the activity of NF-κB and COX-2, which are involved in the development and progression of cancer. Additionally, more research is needed to elucidate the mechanism of action of CPZP and to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis of CPZP involves the condensation of 9H-carbazole-9-carbaldehyde and 3-methyl-1H-pyrazole-5-carbaldehyde in the presence of an acid catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by a reduction step to form the final product. The synthesis of CPZP has been optimized for high yield and purity, making it a suitable compound for scientific research applications.
Scientific Research Applications
CPZP has been synthesized for various scientific research applications, including its potential as a therapeutic agent. CPZP has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CPZP has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
1-carbazol-9-yl-3-(3-methylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-10-11-21(20-14)12-15(23)13-22-18-8-4-2-6-16(18)17-7-3-5-9-19(17)22/h2-11,15,23H,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSOGKZDDZMJDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

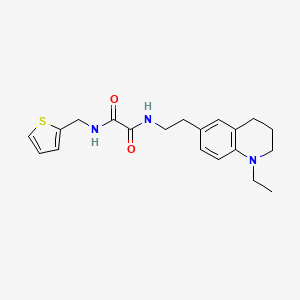

![ethyl 4-oxo-3-phenyl-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2396976.png)
![2-(2-oxo-2-phenylethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2396977.png)
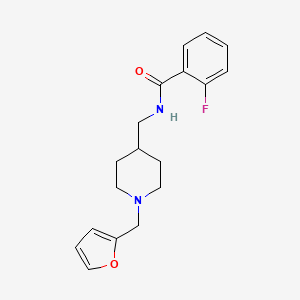
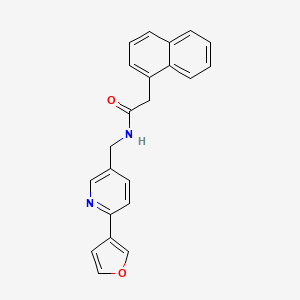
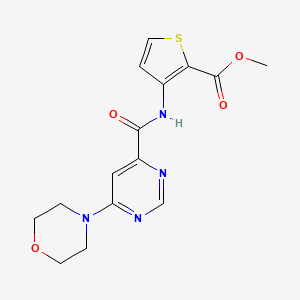
![2-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2396985.png)
![3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one](/img/structure/B2396986.png)
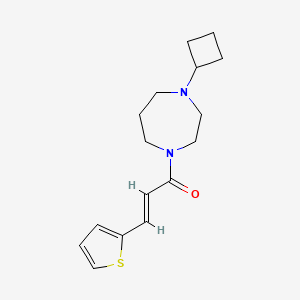

![4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid](/img/structure/B2396992.png)
![N-[4-(dimethylamino)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2396995.png)
![3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide](/img/structure/B2396997.png)